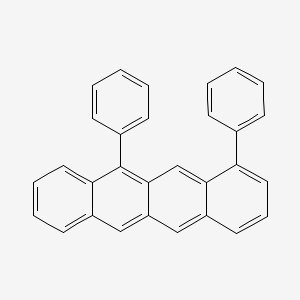
1,11-Diphenyltetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Diphenyltetracene is an organic compound belonging to the tetracene family, characterized by its extended conjugated system.
Preparation Methods
1,11-Diphenyltetracene can be synthesized through various methods. One common synthetic route involves the treatment of 2,3-dibromonaphthalene with 1,3-diphenylisobenzofuran in the presence of n-butyllithium, followed by reduction with zinc dust in acetic acid . The reaction conditions typically involve refluxing in acetic acid and purification by column chromatography. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,11-Diphenyltetracene undergoes several types of chemical reactions, including:
Oxidation: It can react with singlet oxygen to form endoperoxides.
Cycloaddition: It can undergo cycloaddition reactions with dieneophiles, forming various adducts.
Photooxidation: The compound is susceptible to photooxidation, leading to the formation of endoperoxides.
Common reagents used in these reactions include singlet oxygen, dieneophiles, and various oxidizing agents. The major products formed from these reactions are typically endoperoxides and cycloaddition adducts.
Scientific Research Applications
1,11-Diphenyltetracene has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting devices due to its excellent charge transport properties.
Biological Imaging: Its photophysical properties make it suitable for use in biological imaging and sensing applications.
Chemiluminescence: It is employed in chemiluminescent devices such as glowsticks.
Mechanism of Action
The mechanism by which 1,11-Diphenyltetracene exerts its effects involves its extended conjugated system, which allows for efficient absorption and emission of light. The compound’s molecular targets include various photonic and electronic systems, where it participates in processes such as charge transport and photon upconversion .
Comparison with Similar Compounds
1,11-Diphenyltetracene can be compared with other similar compounds such as:
Rubrene (5,6,11,12-tetraphenyltetracene): Known for its high charge-carrier mobility and use in organic electronics.
5,12-Diphenyltetracene: Similar in structure but differs in the position of phenyl groups, affecting its photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its photophysical behavior and makes it suitable for specialized applications in organic electronics and photonics.
Properties
CAS No. |
927669-50-9 |
|---|---|
Molecular Formula |
C30H20 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,11-diphenyltetracene |
InChI |
InChI=1S/C30H20/c1-3-10-21(11-4-1)26-17-9-15-24-19-25-18-23-14-7-8-16-27(23)30(29(25)20-28(24)26)22-12-5-2-6-13-22/h1-20H |
InChI Key |
JJPWQCZMQWREKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC5=CC=CC=C5C(=C4C=C32)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















